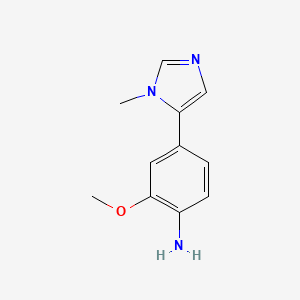

2-Methoxy-4-(1-methyl-1H-imidazol-5-yl)aniline

CAS No.:

Cat. No.: VC15821045

Molecular Formula: C11H13N3O

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13N3O |

|---|---|

| Molecular Weight | 203.24 g/mol |

| IUPAC Name | 2-methoxy-4-(3-methylimidazol-4-yl)aniline |

| Standard InChI | InChI=1S/C11H13N3O/c1-14-7-13-6-10(14)8-3-4-9(12)11(5-8)15-2/h3-7H,12H2,1-2H3 |

| Standard InChI Key | WVNOQAWBKCVQKD-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=NC=C1C2=CC(=C(C=C2)N)OC |

Introduction

Chemical Structure and Molecular Properties

Structural Features

2-Methoxy-4-(1-methyl-1H-imidazol-5-yl)aniline consists of an aniline moiety substituted at the 2-position with a methoxy group (-OCH₃) and at the 4-position with a 1-methyl-1H-imidazol-5-yl group. The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, with one methyl group at the 1-position (Figure 1) .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₃N₃O | |

| Molecular Weight | 203.24 g/mol | |

| CAS Number | 1578245-91-6 | |

| IUPAC Name | 2-Methoxy-4-(1-methyl-1H-imidazol-5-yl)aniline |

Electronic and Steric Effects

The methoxy group acts as an electron-donating substituent, enhancing the electron density of the aromatic ring, while the imidazole moiety introduces steric bulk and hydrogen-bonding capabilities. These features influence reactivity in cross-coupling reactions and interactions with biological targets .

Synthesis and Manufacturing

Catalytic Hydrogenation

A high-pressure hydrogenation method, adapted from similar aniline derivatives, involves reducing a nitro precursor using palladium on carbon (Pd/C) under hydrogen gas. For example, 2-methoxy-4-(1-methyl-1H-imidazol-5-yl)nitrobenzene is dissolved in methanol, treated with Pd/C and sodium bicarbonate, and hydrogenated at 45°C to yield the target aniline .

Table 2: Representative Synthesis Conditions

| Parameter | Condition | Yield |

|---|---|---|

| Catalyst | 10% Pd/C (50% wet) | 88% |

| Solvent | Methanol | – |

| Temperature | 45°C | – |

| Pressure | 41–46 psi H₂ | – |

Alternative Routes

Physicochemical Characteristics

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, methanol) but limited solubility in water. Stability studies indicate decomposition above 200°C, with no reported polymorphism .

Spectral Data

While direct spectral data for 2-methoxy-4-(1-methyl-1H-imidazol-5-yl)aniline are scarce, analogous compounds provide insights:

-

¹H NMR (DMSO-d₆): Aromatic protons resonate at δ 6.8–7.5 ppm, imidazole protons at δ 7.1–8.2 ppm, and methoxy groups at δ 3.8–3.9 ppm .

-

Mass Spectrometry: A molecular ion peak at m/z 203.24 aligns with the molecular weight .

Applications in Pharmaceutical Research

Cytokine Modulation

Derivatives of this compound serve as intermediates in synthesizing pyridazines, which are investigated as heterodimeric cytokine modulators for treating autoimmune diseases . The imidazole ring’s ability to coordinate metal ions may enhance binding to biological targets .

Antimicrobial Activity

Though direct evidence is lacking, structurally related imidazole-aniline hybrids demonstrate antibacterial and antifungal properties, suggesting potential for future exploration .

| Supplier | Purity | Packaging | Location |

|---|---|---|---|

| MOLBASE | 98% | 10 g | Zhengzhou, China |

Future Research and Development

-

Synthetic Optimization: Exploring photocatalyzed or flow-chemistry approaches to improve yield and scalability .

-

Biological Screening: Evaluating anticancer and antiviral activity given the imidazole ring’s prevalence in bioactive molecules .

-

Regulatory Studies: Conducting OECD-compliant toxicity assays to establish safety thresholds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume